
Sulfasalazine 3-Isomer
Übersicht
Beschreibung
Sulfasalazine 3-Isomer (CAS No. 66364-71-4) is a structural isomer of sulfasalazine, a sulfonamide-derived drug widely used in inflammatory bowel disease (IBD) and rheumatoid arthritis. The compound has the molecular formula $ \text{C}{18}\text{H}{14}\text{N}{4}\text{O}{5}\text{S} $ and a molecular weight of 398.39 g/mol. Key physicochemical properties include a LogP of 4.85 (indicating high lipophilicity), a polar surface area (PSA) of 149.69 Ų, and low aqueous solubility . The isomer’s structure differs from sulfasalazine in the substitution pattern of the azo bond and hydroxyl group, which may influence its pharmacokinetic and pharmacodynamic profiles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfasalazine 3-Isomer typically involves the coupling of 5-aminosalicylic acid with sulfapyridine through an azo bond. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the azo bond, resulting in the production of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfasalazine 3-Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of 5-aminosalicylic acid and sulfapyridine.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 5-aminosalicylic acid and sulfapyridine.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Autoimmune Diseases
Sulfasalazine 3-Isomer has shown promise in treating autoimmune diseases through various mechanisms:
- Rheumatoid Arthritis : Clinical studies indicate that sulfasalazine effectively reduces disease activity in patients with rheumatoid arthritis who do not respond adequately to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The 3-isomer may enhance this effect by improving pharmacokinetic parameters, leading to better plasma concentration ratios compared to standard sulfasalazine formulations .
- Inflammatory Bowel Disease : The compound is particularly noted for its efficacy in managing ulcerative colitis. It acts by modulating inflammatory processes and has been shown to induce remission in patients with mild to moderate forms of the disease . While its role in Crohn's disease is less established, some studies suggest it may offer benefits as an alternative treatment option .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests several advantages over its parent compound:
- Stability : Studies indicate that the 3-isomer remains stable in human plasma for extended periods, enhancing its therapeutic window .
- Reduced Side Effects : Compared to traditional sulfasalazine, the 3-isomer formulation may result in fewer gastrointestinal side effects and reduced interpatient variability in treatment responses .
Clinical Efficacy in Rheumatoid Arthritis
A multicenter randomized controlled trial demonstrated that patients treated with sulfasalazine experienced significant improvements in joint pain and overall disease activity scores compared to those receiving placebo . Notably, adverse events were transient, suggesting a favorable safety profile.
Use in Inflammatory Bowel Disease
In a meta-analysis of randomized controlled trials focusing on ulcerative colitis, sulfasalazine was found to be superior to placebo in inducing clinical remission . However, its effectiveness for mucosal healing remains inconclusive.
Data Tables
Application Area | Efficacy Level | Side Effects | Notes |
---|---|---|---|
Rheumatoid Arthritis | High | Moderate | Effective for patients unresponsive to NSAIDs |
Ulcerative Colitis | Moderate | Low | First-line therapy for mild cases |
Crohn's Disease | Low | Moderate | Limited evidence; not first-line |
Wirkmechanismus
The exact mechanism of action of Sulfasalazine 3-Isomer is not fully understood. it is believed to exert its effects through the inhibition of various inflammatory molecules. The compound and its metabolites, 5-aminosalicylic acid and sulfapyridine, can inhibit the production of leukotrienes and prostaglandins by blocking the activity of enzymes involved in their synthesis. This results in reduced inflammation and modulation of the immune response.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The following table compares Sulfasalazine 3-Isomer with sulfasalazine and related analogs:
Property | This compound | Sulfasalazine | Balsalazide | Mesalamine (5-ASA) |
---|---|---|---|---|
Molecular Weight (g/mol) | 398.39 | 398.39 | 437.41 | 153.14 |
LogP | 4.85 | 3.50 | 1.20 | 2.10 |
PSA (Ų) | 149.69 | 149.69 | 159.32 | 85.34 |
Solubility | Insoluble | Low | Moderate | High |
Primary Use | Research | IBD, RA | UC Maintenance | UC, Crohn’s |
Key Observations :
- Unlike balsalazide and mesalamine, which are designed for colonic delivery, the 3-isomer’s insolubility may limit bioavailability without prodrug modifications .
Pharmacological Efficacy
Inflammatory Bowel Disease (IBD)
- Balsalazide vs. Sulfasalazine : A double-blind study found balsalazide (6.75 g/day) and sulfasalazine (3 g/day) had similar efficacy in maintaining ulcerative colitis (UC) remission. However, balsalazide caused fewer side effects (e.g., hemoglobin reduction: -0.5 g/dL with sulfasalazine vs. +0.2 g/dL with balsalazide; $ P < 0.0002 $) .
- Mesalamine vs. Sulfasalazine : Mesalamine (4.8 g/day) showed dose-dependent efficacy in UC with fewer hypersensitivity reactions compared to sulfasalazine (incidence: 0.4% for sulfasalazine) .
Rheumatoid Arthritis (RA) and Spondyloarthritis
- Sulfasalazine vs. Gold Therapy : Sulfasalazine demonstrated comparable efficacy to gold salts in RA but with milder toxicity (e.g., gastrointestinal vs. renal/hepatic) .
- Sulfasalazine vs.
Key Findings :
- Sulfasalazine’s hepatotoxicity is linked to hypersensitivity reactions, often within 2 months of initiation .
- Balsalazide and mesalamine exhibit superior safety profiles due to the absence of sulfapyridine, a metabolite implicated in sulfasalazine’s adverse effects .
Metabolic and Permeability Profiles
- Permeability : Sulfasalazine has low intestinal permeability ($ 0.34 \times 10^{-6} \, \text{cm/s} $), comparable to poorly absorbed drugs like mannitol. The 3-isomer’s insolubility suggests even lower absorption unless structurally modified .
- Prodrug Activation : Sulfasalazine requires colonic bacterial cleavage to release active 5-ASA. The 3-isomer’s stability under colonic conditions remains unstudied but could influence therapeutic efficacy .
Biologische Aktivität
Sulfasalazine (SSZ) is a well-established disease-modifying antirheumatic drug (DMARD) primarily utilized in the treatment of autoimmune conditions such as rheumatoid arthritis (RA) and inflammatory bowel diseases (IBD). The compound is a prodrug that, upon metabolism, yields two active metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA). This article focuses on the biological activity of the sulfasalazine 3-isomer, examining its mechanisms of action, efficacy in clinical settings, and safety profile.
The biological activity of sulfasalazine and its isomers is multifaceted, involving various immunomodulatory pathways:
- Inhibition of Pro-inflammatory Cytokines : Sulfasalazine inhibits the activation of nuclear factor kappa-B (NF-kB), leading to reduced expression of pro-inflammatory cytokines such as TNF-α. This mechanism is crucial in mitigating inflammation associated with autoimmune conditions .
- Impact on Leukocyte Function : The drug suppresses B cell function while sparing T cells, which results in decreased production of immunoglobulins (IgM and IgG). Additionally, it reduces leukocyte infiltration at sites of inflammation through adenosine-dependent mechanisms .
- Metabolism and Local Action : Sulfasalazine is poorly absorbed in the small intestine; it undergoes enzymatic cleavage by intestinal bacteria to release its active components. 5-ASA acts locally in the colon, providing anti-inflammatory effects by scavenging free radicals and preserving mucosal integrity .
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of sulfasalazine in treating RA and IBD. Key findings include:
- Rheumatoid Arthritis : In a double-blind study, patients receiving sulfasalazine showed significant improvement in joint tenderness, swelling, and pain compared to placebo. The standardized mean difference for tender joint scores was -0.49, indicating a clinically relevant benefit .
- Inflammatory Bowel Disease : Sulfasalazine has been shown to be effective in managing ulcerative colitis, with studies indicating improved clinical remission rates when compared to other treatments. The compound's efficacy is attributed to its localized action within the gastrointestinal tract .
Case Study 1: Efficacy in Rheumatoid Arthritis
A randomized controlled trial involving 468 patients demonstrated that sulfasalazine significantly reduced disease activity scores compared to placebo. Patients reported improvements in morning stiffness and overall well-being after treatment initiation .
Case Study 2: Long-term Use in Inflammatory Bowel Disease
A cohort study assessed long-term outcomes in patients with IBD treated with sulfasalazine. Results indicated sustained remission over a five-year period, with a notable decrease in hospitalization rates due to disease flares .
Safety Profile
While sulfasalazine is generally well-tolerated, it is associated with several adverse effects:
- Gastrointestinal Reactions : Common side effects include nausea, vomiting, and abdominal pain. Approximately 28% of patients may withdraw from treatment due to these gastrointestinal issues; however, they are usually reversible upon discontinuation .
- Hematological Effects : Rare but serious adverse reactions include agranulocytosis and hypersensitivity reactions such as Stevens-Johnson syndrome. Regular monitoring of blood counts is recommended during treatment .
Summary Table of Biological Activities
Mechanism | Description |
---|---|
NF-kB Inhibition | Reduces pro-inflammatory cytokine expression |
B Cell Suppression | Decreases IgM and IgG production |
Local Action via 5-ASA | Scavenges free radicals; protects intestinal mucosa |
Leukocyte Infiltration | Reduces leukocyte accumulation at inflammation sites |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess the anti-proliferative effects of sulfasalazine 3-isomer on fibroblast-like synoviocytes (FLS) in rheumatoid arthritis (RA) studies?
- Methodological Answer : Use in vitro assays such as CCK-8 for cell viability, EDU incorporation for proliferation, and colony-formation assays. Dose-dependent studies (e.g., 0–100 µM) are critical, with TNF-α stimulation to mimic inflammatory conditions . Include scratch tests and transwell chambers to quantify migration/invasion inhibition (Fig. 3A–C) .
Q. How should researchers design dose-response experiments for this compound to ensure reproducibility in pharmacological studies?
- Methodological Answer :
- Use a minimum of five concentrations (e.g., 10–200 µM) with triplicate samples.
- Normalize results to untreated controls and validate with multiple assays (e.g., CCK-8 + flow cytometry).
- Include time-course analyses (e.g., 24–72 hours) to capture dynamic effects .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Avoid inhalation/contact with dust; use respiratory protection (N95 masks) and nitrile gloves.
- Store in light-resistant containers at room temperature, away from oxidizers.
- Follow OSHA guidelines for spill management: isolate the area, use absorbent materials, and dispose via regulated waste streams .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) enhance the structural analysis of this compound in drug delivery systems?
- Methodological Answer :
- Model interactions between sulfasalazine and carriers (e.g., nanocarbon hybrids) using DFT to simulate bond formation and stability under experimental conditions (e.g., 473 K).
- Validate with spectroscopic data (UV-Vis, NMR) to correlate simulations with empirical results (Fig. 3g–h) .
Q. What statistical approaches resolve contradictions in clinical efficacy data (e.g., sulfasalazine vs. corticosteroids in Crohn’s disease)?
- Methodological Answer :
- Conduct meta-analyses using risk ratios (RR) and 95% confidence intervals (CI) to pool sparse data.
- Apply GRADE criteria to assess evidence quality (e.g., "low" due to trial heterogeneity in Crohn’s studies).
- Use ANOVA or mixed-effects models to account for covariates like disease location (ileal vs. colonic) .
Q. How can researchers systematically evaluate the role of this compound in NF-κB inhibition across different cell lines?
- Methodological Answer :
- Standardize NF-κB activity assays (e.g., luciferase reporter systems) with positive controls (e.g., sulfasalazine in HepG2 cells).
- Compare IC₅₀ values across cell types (e.g., RA FLS vs. cancer cells) and validate with Western blotting for IκBα degradation .
Q. What strategies improve the rigor of literature reviews on sulfasalazine’s mechanism of action?
- Methodological Answer :
- Use Boolean search terms (e.g., "this compound" AND "NF-κB" OR "apoptosis") across MEDLINE, EMBASE, and specialized databases.
- Apply PRISMA guidelines for systematic reviews, documenting exclusion criteria and risk-of-bias assessments (e.g., Cochrane tools) .
Q. Methodological Guidelines for Reporting
Q. How should conflicting data on sulfasalazine’s efficacy in maintaining Crohn’s disease remission be addressed in a discussion section?
- Methodological Answer :
- Highlight limitations (e.g., sparse data, high bias risk) and contextualize findings (e.g., benefits limited to Crohn’s colitis).
- Propose future studies with larger cohorts stratified by disease phenotype .
Q. What are best practices for integrating computational and experimental data in a manuscript on sulfasalazine hybrids?
- Methodological Answer :
- Present DFT simulations alongside experimental NMR/UV-Vis spectra (Fig. 3g–h).
- Use tables to compare bond lengths/energies from simulations with spectroscopic peaks .
Q. Tables for Reference
Table 1 : Key Assays for this compound Studies
Assay | Purpose | Optimal Conditions | Reference |
---|---|---|---|
CCK-8 | Cell viability | 48-hour treatment, 450 nm OD | |
Transwell | Migration/invasion | 24-hour incubation, 8 µm pores | |
Luciferase | NF-κB activity | Co-transfection with reporter |
Table 2 : GRADE Analysis of Crohn’s Disease Trials
Study Outcome | Quality | Reason |
---|---|---|
Sulfasalazine vs. placebo | Low | Sparse data, high heterogeneity |
Eigenschaften
IUPAC Name |
2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-17-14(18(24)25)4-3-5-15(17)21-20-12-7-9-13(10-8-12)28(26,27)22-16-6-1-2-11-19-16/h1-11,23H,(H,19,22)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKGJJSJEOATBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859505 | |
Record name | Sulfasalazine 3-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66364-71-4 | |
Record name | Sulfasalazine 3-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfasalazine 3-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFASALAZINE 3-ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657BS640RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.